molecular formula C14H13ClN2O B8668895 6-chloro-N-methyl-4-o-tolyl-nicotinamide

6-chloro-N-methyl-4-o-tolyl-nicotinamide

Cat. No. B8668895
M. Wt: 260.72 g/mol
InChI Key: GXMHAZCHUPKETI-UHFFFAOYSA-N
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Patent
US06303790B1

Procedure details

A solution of 1.5 g (8.8 mmol) 6-chloro-N-methyl-nicotinamide in 18 ml THF was added at 4° C. over 15 min to a solution of 21.9 ml (21.9 mmol) o-tolylmagnesium chloride 1M in THF. The reaction mixture was stirred at r.t. for 2 h cooled to 4° C. and treated dropwise over 10 min with 30.0 ml 5% aqueous NH4Cl. The aqueous phase was separated and extracted twice with THF and the organic phases were washed twice with 5% aqueous NH4Cl. The combined organic phases were dried over Na2SO4 and subsequently treated at r.t. in four portions over 10 h with 0.9 g (5.7 mmol) KMnO4. The reaction mixture was stirred for 5.5 h at r.t., filtrated and the solvent was removed. The residue was purified by chromatography over silica gel (CHCl3) to yield 1.8 g (78.9%) product as a yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
21.9 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 g
Type
reactant
Reaction Step Three
Yield
78.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[C:12]1([CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Mg]Cl.[NH4+].[Cl-].[O-][Mn](=O)(=O)=O.[K+]>C1COCC1>[Cl:1][C:2]1[CH:11]=[C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH3:20])[C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC)C=C1
Name
o-tolylmagnesium chloride
Quantity
21.9 mL
Type
reactant
Smiles
C1(=C(C=CC=C1)[Mg]Cl)C
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C.
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with THF
WASH
Type
WASH
Details
the organic phases were washed twice with 5% aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5.5 h at r.t.
Duration
5.5 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel (CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 78.9%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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